4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a sulfonyl azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by bromination and subsequent functionalization with the sulfonyl azetidine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and azetidine moieties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving bases like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and sulfonyl azetidine moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-1-methyl-1H-pyrazole: A simpler analog with similar reactivity but lacking the sulfonyl azetidine group.
4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Another brominated heterocycle with different functional groups.
Uniqueness
The uniqueness of 4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its combination of a pyrazole ring with a sulfonyl azetidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18BrN3O3S |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-bromo-1-[[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C15H18BrN3O3S/c1-11-5-14(3-4-15(11)22-2)23(20,21)19-8-12(9-19)7-18-10-13(16)6-17-18/h3-6,10,12H,7-9H2,1-2H3 |
InChI Key |
DMJRIPSLFHMMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br)OC |
Origin of Product |
United States |
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